molecular formula C6H7BClNO3 B1421262 2-Chloro-4-methoxypyridine-3-boronic acid CAS No. 1072946-19-0

2-Chloro-4-methoxypyridine-3-boronic acid

Cat. No.: B1421262
CAS No.: 1072946-19-0
M. Wt: 187.39 g/mol
InChI Key: VTXXPXWIOKBFMA-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxypyridine-3-boronic acid is an organoboron compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol . This compound is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both chloro and methoxy substituents on the pyridine ring makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

(2-Chloro-4-methoxypyridin-3-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, (2-Chloro-4-methoxypyridin-3-yl)boronic acid can form reversible covalent bonds with diols and other nucleophilic groups in biomolecules, influencing their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-Chloro-4-methoxypyridin-3-yl)boronic acid can change over time due to its stability and degradation. This compound is generally stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that (2-Chloro-4-methoxypyridin-3-yl)boronic acid can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxypyridine-3-boronic acid typically involves the borylation of 2-chloro-4-methoxypyridine. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxypyridine-3-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

    Oxidizing Agents: Hydrogen peroxide, sodium periodate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura coupling

    Phenols: Formed via oxidation of the boronic acid group

    Substituted Pyridines: Formed via nucleophilic substitution of the chloro group

Comparison with Similar Compounds

2-Chloro-4-methoxypyridine-3-boronic acid can be compared with other similar boronic acids:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical transformations and applications.

Properties

IUPAC Name

(2-chloro-4-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXXPXWIOKBFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674427
Record name (2-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-19-0
Record name (2-Chloro-4-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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